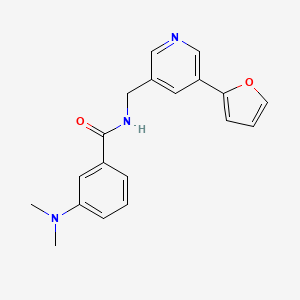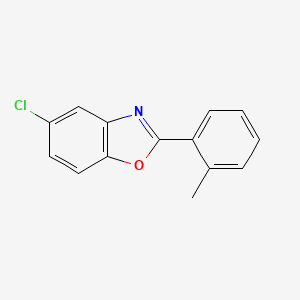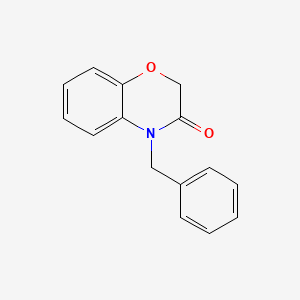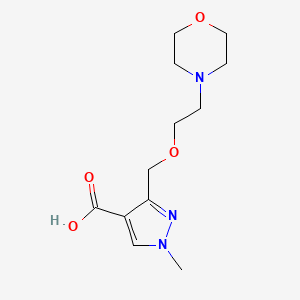
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is likely a synthetic organic compound. Based on its structure, it contains a tetrazole ring, a pyrimidine ring, and a pyrrolidine ring .
Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, or stability, are not available .Applications De Recherche Scientifique
Synthesis Techniques and Optical Properties
Research has explored the synthesis of related compounds, demonstrating innovative methods for creating materials with significant optical properties. For instance, a study by Volpi et al. (2017) presented a one-pot synthesis technique for 1,3-diarylated derivatives showcasing large Stokes' shifts and high quantum yields, highlighting the chemical’s potential in creating luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
Another study focused on synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, revealing these compounds' antimicrobial properties. The research indicated that derivatives containing specific substituents exhibited high antimicrobial activity, underscoring the chemical's relevance in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Coordination Chemistry and Supramolecular Interactions
In coordination chemistry, Campos-Gaxiola et al. (2008) investigated mercury(II) complexes with related ligands, demonstrating how supramolecular interactions influence coordination geometry. This work illuminates the compound's utility in designing metal-organic frameworks and coordination complexes with specific geometries and properties (Campos-Gaxiola et al., 2008).
Structural and Theoretical Studies
Research by Huang et al. (2021) on boric acid ester intermediates related to the query compound involved crystallographic and conformational analyses alongside density functional theory (DFT) calculations. These studies provide insights into the molecular structure and properties, offering a basis for developing materials with tailored features (Huang et al., 2021).
Biological Screening and Drug Potential
Singh et al. (2016) synthesized organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds, demonstrating significant antibacterial activities. This research indicates the potential for such chemicals in drug development and the broader pharmaceutical industry (Singh et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-16(12-2-1-3-13(8-12)23-11-19-20-21-23)22-7-5-14(9-22)25-15-4-6-17-10-18-15/h1-4,6,8,10-11,14H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQHBQSWJLOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2712895.png)

![(NZ)-N-[(4Z)-2,3-dichloro-4-(4-methylphenyl)sulfonylimino-2,3-dihydronaphthalen-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B2712898.png)
![1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2712899.png)
![6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2712900.png)



![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

